molecular formula C4H4BrF3O B8422580 2-Bromo-4,4,4-trifluorobutyraldehyde

2-Bromo-4,4,4-trifluorobutyraldehyde

Cat. No.: B8422580
M. Wt: 204.97 g/mol
InChI Key: LVMYYPJHCRTDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4,4,4-trifluorobutyraldehyde (C₄H₄BrF₃O) is a halogenated aldehyde featuring a bromine atom at the second carbon and three fluorine atoms at the terminal methyl group. This compound is structurally characterized by its aldehyde functional group (-CHO) and trifluoromethyl substituents, which confer unique reactivity and physicochemical properties. It is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

Molecular Formula

C4H4BrF3O

Molecular Weight

204.97 g/mol

IUPAC Name

2-bromo-4,4,4-trifluorobutanal

InChI

InChI=1S/C4H4BrF3O/c5-3(2-9)1-4(6,7)8/h2-3H,1H2

InChI Key

LVMYYPJHCRTDJI-UHFFFAOYSA-N

Canonical SMILES

C(C(C=O)Br)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-bromo-4,4,4-trifluorobutyraldehyde with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.

Structural and Functional Differences

  • Aldehyde vs. Carboxylic Acid: Unlike 2-bromo-4,4,4-trifluorobutyric acid, the aldehyde form is more reactive in nucleophilic additions (e.g., Grignard reactions) but prone to oxidation, requiring stabilizers like hydroquinone . The carboxylic acid derivative is less reactive but serves as a stable intermediate in peptide coupling .
  • Aromatic vs. Aliphatic Systems : 4-(Bromomethyl)benzaldehyde (aromatic aldehyde) exhibits π-π stacking interactions, enhancing its utility in polymer crosslinking, whereas the aliphatic this compound is more flexible and suited for small-molecule drug synthesis .
  • Halogen Positioning: 2-Bromo-4'-fluoro acetophenone’s aromatic bromine and fluorine substituents enable regioselective electrophilic substitution, contrasting with the aliphatic trifluoromethyl group in this compound, which sterically hinders certain reactions .

Reactivity and Stability

  • Oxidation Sensitivity : The aldehyde group in this compound is highly susceptible to oxidation, unlike its carboxylic acid counterpart, which is stable under oxidative conditions .
  • Thermal Stability: Trifluoromethyl groups enhance thermal stability compared to non-fluorinated analogs (e.g., 2-bromo-4,6-dinitroaniline decomposes at lower temperatures due to nitro group instability) .

Industrial and Regulatory Considerations

  • Textile Dyes : Halogenated anilines like 2-bromo-4,6-dinitroaniline are prevalent in textiles but face strict REACH regulations due to mutagenicity (detected at 282 µg/g, 10× the limit) . In contrast, this compound’s applications are niche and less regulated.
  • Pharmaceutical Relevance: The trifluorobutyraldehyde scaffold is prioritized in antiviral and anticancer drug development, whereas 2-bromo-4'-fluoro acetophenone derivatives target CNS disorders .

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